molecular formula C11H15ClN2 B1399487 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine CAS No. 1250675-90-1

2-Chloro-3-[(piperidin-1-yl)methyl]pyridine

Cat. No.: B1399487
CAS No.: 1250675-90-1
M. Wt: 210.7 g/mol
InChI Key: SHDSJNLXTFVIJK-UHFFFAOYSA-N
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Description

2-Chloro-3-[(piperidin-1-yl)methyl]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group at the second position and a piperidin-1-ylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and piperidine.

    Nucleophilic Substitution: The piperidine is reacted with 2-chloropyridine under basic conditions to form the desired product. A common base used in this reaction is potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The chloro group in 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the chloro group.

    Oxidation: Pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms of the pyridine or piperidine rings.

Scientific Research Applications

2-Chloro-3-[(piperidin-1-yl)methyl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The piperidine ring can interact with biological targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-[(morpholin-4-yl)methyl]pyridine: Similar structure with a morpholine ring instead of a piperidine ring.

    2-Chloro-3-[(pyrrolidin-1-yl)methyl]pyridine: Similar structure with a pyrrolidine ring instead of a piperidine ring.

    2-Chloro-3-[(azepan-1-yl)methyl]pyridine: Similar structure with an azepane ring instead of a piperidine ring.

Uniqueness

2-Chloro-3-[(piperidin-1-yl)methyl]pyridine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in the design of compounds with specific biological activities.

Properties

IUPAC Name

2-chloro-3-(piperidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-10(5-4-6-13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSJNLXTFVIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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